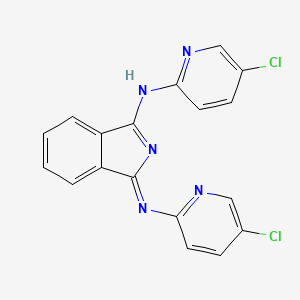
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is a complex organic compound featuring a unique structure with two chloropyridinyl groups and an isoindoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 5-chloropyridine-2-amine with isoindoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the chloropyridinyl groups to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It serves as a probe in biochemical assays to understand molecular mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z)-N-(5-Bromopyridin-2-yl)-1-[(5-bromopyridin-2-yl)imino]-1H-isoindol-3-amine
- (1Z)-N-(5-Fluoropyridin-2-yl)-1-[(5-fluoropyridin-2-yl)imino]-1H-isoindol-3-amine
- (1Z)-N-(5-Methylpyridin-2-yl)-1-[(5-methylpyridin-2-yl)imino]-1H-isoindol-3-amine
Uniqueness
What sets (3E)-N-(5-CHLOROPYRIDIN-2-YL)-3-(5-CHLOROPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE apart from similar compounds is its specific chloropyridinyl groups, which confer unique reactivity and binding properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions.
Eigenschaften
CAS-Nummer |
61702-10-1 |
|---|---|
Molekularformel |
C18H11Cl2N5 |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)-3-(5-chloropyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C18H11Cl2N5/c19-11-5-7-15(21-9-11)23-17-13-3-1-2-4-14(13)18(25-17)24-16-8-6-12(20)10-22-16/h1-10H,(H,21,22,23,24,25) |
InChI-Schlüssel |
FEYVBCVEXZYFQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=NC=C(C=C3)Cl)NC4=NC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=NC=C(C=C3)Cl)NC4=NC=C(C=C4)Cl |
Key on ui other cas no. |
61702-10-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















